3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, which is further substituted with chloro and benzamide groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Related compounds have been shown to have significant anti-inflammatory and analgesic activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that related compounds inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
Related compounds have been found to have significant anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that 3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Based on the activities of structurally similar compounds, it could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound to form the triazole ring, followed by further functionalization to introduce the pyridazine moiety
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to ensure the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole and pyridazine rings can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The unique structural properties of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Biological Research: The compound’s interactions with various biological molecules have been explored, providing insights into its potential as a tool for studying cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole ring structure but differs in the fused ring system and substituents.
[1,2,4]Triazolo[4,3-a]pyridazine: Another closely related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research applications and potential therapeutic development .
Properties
IUPAC Name |
3-chloro-N-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O/c15-10-3-1-2-9(8-10)14(22)17-7-6-13-19-18-12-5-4-11(16)20-21(12)13/h1-5,8H,6-7H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFGXBFTQAMNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=NN=C3N2N=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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